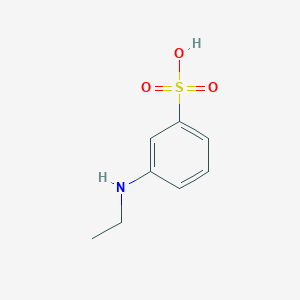

3-(Ethylamino)benzenesulfonic acid

Description

Chemical Structure: 3-(Ethylamino)benzenesulfonic acid (CAS: 98-40-8) is a sulfonic acid derivative with an ethylamino group (-NHCH₂CH₃) attached to the benzene ring at the 3-position and a sulfonic acid group (-SO₃H) at the 1-position. Its molecular formula is C₈H₁₁NO₃S, and it is often referred to as 3-(Ethylamino)-4-methylbenzenesulfonic acid in industrial contexts .

Properties

CAS No. |

618-13-3 |

|---|---|

Molecular Formula |

C8H11NO3S |

Molecular Weight |

201.25 g/mol |

IUPAC Name |

3-(ethylamino)benzenesulfonic acid |

InChI |

InChI=1S/C8H11NO3S/c1-2-9-7-4-3-5-8(6-7)13(10,11)12/h3-6,9H,2H2,1H3,(H,10,11,12) |

InChI Key |

ULBIOZHACUIMNW-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=CC(=CC=C1)S(=O)(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Properties :

- Molecular Weight : 201.24 g/mol (calculated).

- Physical State : Typically a crystalline solid.

- Applications : Primarily used as an intermediate in organic synthesis, particularly in the production of dyes, pharmaceuticals, and surfactants. Its sulfonic acid group enhances solubility in aqueous media, making it valuable in industrial formulations .

Comparison with Structurally Similar Compounds

N-Ethyl-N-(3-sulfobenzyl)aniline

- Structure: Contains a benzyl group substituted with a sulfonic acid at the 3-position and an ethylamino group linked to an aniline moiety.

- CAS : 101-11-1 .

- Key Differences: The presence of a benzyl-aniline backbone distinguishes it from 3-(Ethylamino)benzenesulfonic acid. Applications: Used in dye manufacturing and as a corrosion inhibitor. Regulatory updates (e.g., U.S. tariff amendments) highlight its industrial significance .

3-[(N-Methylanilino)methyl]benzenesulfonic Acid

2-Ethylamino-5-sulfobenzoic Acid

- Structure: Combines an ethylamino group at the 2-position and a sulfonic acid group at the 5-position, with an additional carboxylic acid group (-COOH).

- CAS : 119-22-2 .

- Key Differences: The carboxylic acid group broadens its reactivity, enabling use in chelating agents and metal-complex dyes. Solubility: Enhanced water solubility compared to 3-(Ethylamino)benzenesulfonic acid due to dual acidic groups .

Metanil Yellow (Acid Yellow 36)

- Structure: An azo dye with a sulfonic acid group and a phenylamino-azo linkage.

- CAS : 587-98-4 .

- Key Differences: The azo (-N=N-) group enables strong chromophore properties, making it a dye rather than a synthesis intermediate.

Comparative Data Table

| Compound Name | CAS Number | Key Functional Groups | Molecular Weight | Primary Applications |

|---|---|---|---|---|

| 3-(Ethylamino)benzenesulfonic acid | 98-40-8 | -SO₃H, -NHCH₂CH₃ | 201.24 | Dyes, pharmaceuticals, surfactants |

| N-Ethyl-N-(3-sulfobenzyl)aniline | 101-11-1 | -SO₃H, benzyl-aniline, -NCH₂CH₃ | 291.35 | Dyes, corrosion inhibitors |

| 3-[(N-Methylanilino)methyl]benzenesulfonic acid | 6387-18-4 | -SO₃H, -N(CH₃)C₆H₅ | 275.33 | Organic synthesis |

| 2-Ethylamino-5-sulfobenzoic acid | 119-22-2 | -SO₃H, -COOH, -NHCH₂CH₃ | 245.26 | Chelating agents, metal-complex dyes |

| Metanil Yellow | 587-98-4 | -SO₃H, azo (-N=N-) | 375.38 | Textile dyeing |

Research Findings and Industrial Relevance

- Regulatory Updates: 3-(Ethylamino)benzenesulfonic acid derivatives, such as N-Ethyl-N-(3-sulfobenzyl)aniline, have undergone tariff modifications (e.g., Harmonized Tariff Schedule updates in the U.S.) to accommodate their industrial demand .

- Safety Profiles : Compounds with aromatic amines (e.g., Metanil Yellow) require stricter safety measures compared to simpler sulfonic acids due to toxicity risks .

- Thermal Behavior : Derivatives like DIBS (a benzosulfonic acid-based phosphor) exhibit unique stimuli-responsive properties, highlighting the versatility of sulfonic acid frameworks in advanced materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.